molecular formula C19H20N2O2 B6717912 N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide

N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide

Cat. No.: B6717912
M. Wt: 308.4 g/mol
InChI Key: NXARUMHXWUFFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenyl group, and a hydroxybutyl chain

Properties

IUPAC Name

N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(23,16-5-3-2-4-6-16)10-12-21-18(22)15-8-7-14-9-11-20-17(14)13-15/h2-9,11,13,20,23H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARUMHXWUFFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC2=C(C=C1)C=CN2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxybutyl Chain: The hydroxybutyl chain can be introduced via a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable butyl halide to form the hydroxybutyl group.

    Formation of the Carboxamide Group: The final step involves the reaction of the hydroxybutyl-indole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the hydroxybutyl chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. It is also investigated for its role in modulating biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, its interaction with serotonin receptors may result in altered neurotransmitter release, affecting mood and behavior.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)-1H-indole-6-carboxamide
  • N-(3-hydroxy-3-phenylbutyl)-1H-indole-5-carboxamide
  • N-(3-hydroxy-3-phenylbutyl)-2H-indole-6-carboxamide

Comparison: N-(3-hydroxy-3-phenylbutyl)-1H-indole-6-carboxamide is unique due to the specific positioning of the hydroxybutyl chain and the carboxamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Similar compounds may have variations in the position of functional groups, leading to differences in reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.